molecular formula C8H13NO3 B12520851 (3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one CAS No. 804531-67-7

(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one

Cat. No.: B12520851
CAS No.: 804531-67-7
M. Wt: 171.19 g/mol
InChI Key: UNJFNXOQUDPIMG-NKWVEPMBSA-N
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Description

(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one is an organic compound characterized by a cyclohexane ring substituted with a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one typically involves the nitration of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with nitroethane in the presence of a base, such as sodium ethoxide, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate nitroalkene, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitrocyclohexanone derivatives.

    Reduction: The nitro group can be reduced to an amine, resulting in the formation of aminoethylcyclohexanone.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitrocyclohexanone derivatives.

    Reduction: Aminoethylcyclohexanone.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyclohexanone derivatives and makes it a valuable compound for various applications.

Properties

CAS No.

804531-67-7

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C8H13NO3/c1-6(9(11)12)7-3-2-4-8(10)5-7/h6-7H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

UNJFNXOQUDPIMG-NKWVEPMBSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CCCC(=O)C1)[N+](=O)[O-]

Canonical SMILES

CC(C1CCCC(=O)C1)[N+](=O)[O-]

Origin of Product

United States

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